molecular formula C21H20O12 B192228 Isoquercetin CAS No. 482-35-9

Isoquercetin

Cat. No. B192228
CAS RN: 482-35-9
M. Wt: 464.4 g/mol
InChI Key: OVSQVDMCBVZWGM-CAWYGJOUSA-N
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Description

Isoquercetin, also known as isoquercitrin or isotrifoliin, is a flavonoid, a type of chemical compound . It is the 3-O-glucoside of quercetin . Isoquercitrin can be isolated from various plant species including Mangifera indica (mango) and Rheum nobile (the Noble rhubarb) .


Synthesis Analysis

Isoquercetin is a natural flavonoid quercetin with anti-inflammatory, anti-anaphylactic, antiviral, and anticancer activities . Isoquercitrin at doses greater than 20 μM had significant inhibitory effects on the survival of GC cell lines .


Molecular Structure Analysis

Isoquercetin belongs to the class of organic compounds known as flavonoid-3-o-glycosides . These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position .


Chemical Reactions Analysis

Quercetin, the most abundant flavonoid, exhibits potent antioxidant activities . The antioxidant properties of quercetin and quercetin-DNA complex were investigated theoretically and experimentally .


Physical And Chemical Properties Analysis

Isoquercetin has a molar mass of 464.379 g·mol−1 . It belongs to the class of organic compounds known as flavonoid-3-o-glycosides . These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position .

Scientific Research Applications

Cardiovascular Protection

Isoquercetin has demonstrated potential cardiovascular protective effects. A study by Cao et al. (2017) revealed that isoquercetin could protect cardiomyocytes from hypoxia/reoxygenation-induced injury, suggesting its role in treating ischemia/reperfusion-related myocardial injury.

Antioxidant and Anti-inflammatory Effects

Isoquercetin exhibits strong antioxidant and anti-inflammatory properties. Wang et al. (2023) found that isoquercetin significantly scavenges free radicals and modulates signaling pathways against oxidative stress.

Neuroprotection

A study by Chen et al. (2017) highlighted isoquercetin's neuroprotective effects in ischemia/reperfusion-related brain injury, suggesting its importance in the treatment of associated diseases.

Anti-diabetic Effects

Isoquercetin has shown promising anti-diabetic effects. Jayachandran et al. (2018) demonstrated that isoquercetin could normalize blood sugar levels and regulate insulin signaling genes, positioning it as a potential therapeutic agent for diabetes mellitus.

Anti-cancer Potential

Research by Ran et al. (2015) explored the inhibitory effect of isoquercetin on bladder cancer cells, indicating its potential as an anti-cancer agent.

Wound Healing Properties

Isoquercetin has been evaluated for its wound healing potential. A study by Bhatia et al. (2016) showed significant improvement in wound contraction and epithelialization with isoquercetin treatment.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoquercetin

CAS RN

482-35-9
Record name Quercetin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquercetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quercetin-3-o-glucopyranoside
Source European Chemicals Agency (ECHA)
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Record name ISOQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,790
Citations
M Chen, LH Dai, A Fei, SM Pan… - Experimental and …, 2017 - spandidos-publications.com
… isoquercetin on rats with 2 h middle cerebral artery occlusion (MCAO) and evaluate the neuroprotective effect of isoquercetin … In vivo, the rats treated with isoquercetin exhibited a lower …
Number of citations: 30 www.spandidos-publications.com
YQ Li, FC Zhou, F Gao, JS Bian… - Journal of Agricultural and …, 2009 - ACS Publications
… However, studies on isoquercetin are scarce, and systematic investigations on the comparative evaluation of quercetin, its monoglycoside isoquercetin and its diglycoside rutin as …
Number of citations: 541 pubs.acs.org
M Mbikay, M Chrétien - Frontiers in Pharmacology, 2022 - frontiersin.org
Isoquercetin and quercetin are secondary metabolites found in a variety of plants, including … Isoquercetin is a monoglycosylated derivative of quercetin. When ingested, isoquercetin …
Number of citations: 12 www.frontiersin.org
R Zhang, Y Yao, Y Wang, G Ren - Nutrition & Metabolism, 2011 - Springer
… effect of isoquercetin in KK -A y mice. Although the IC 50 of isoquercetin as α-glucosidase inhibitor was much higher than that of quercetin [5], the bioavailability of isoquercetin was …
Number of citations: 105 link.springer.com
JI Zwicker, BL Schlechter, JD Stopa, HA Liebman… - JCI insight, 2019 - ncbi.nlm.nih.gov
… isoquercetin to reduce hypercoagulability in cancer patients at high risk for thrombosis. Patients received isoquercetin at … The administration of 1000 mg isoquercetin decreased D-dimer …
Number of citations: 109 www.ncbi.nlm.nih.gov
Y Dai, H Zhang, J Zhang, M Yan - Chemico-Biological Interactions, 2018 - Elsevier
Isoquercetin (Iso) has been found to have neuroprotective effects against cerebral ischemic stroke. However, the exact molecular mechanism underlying its neuroprotective ability …
Number of citations: 148 www.sciencedirect.com
J Appleton - Nat. Med. J, 2010 - naturalmedicinejournal.com
… Quercetin glucosides, such as isoquercetin, occur naturally … of isoquercetin is identical to that of quercetin. This article will therefore consider the therapeutic applications of isoquercetin …
Number of citations: 66 www.naturalmedicinejournal.com
CP Wang, YW Shi, M Tang, XC Zhang, Y Gu… - Molecular …, 2017 - Springer
… isoquercetin focused on investigating its anti-apoptotic, anti-oxidative, and anti-inflammatory effects. This study includes the underlying signaling pathways of isoquercetin … isoquercetin …
Number of citations: 82 link.springer.com
Y Kim, S Narayanan, KO Chang - Antiviral research, 2010 - Elsevier
… To our knowledge, this is the first report that isoquercetin has antiviral effects against influenza virus. Our results suggest that isoquercetin may have the potential to be developed as a …
Number of citations: 234 www.sciencedirect.com
M Jayachandran, T Zhang, K Ganesan, B Xu… - European journal of …, 2018 - Elsevier
… Supplementation with isoquercetin significantly normalized blood sugar levels, insulin … isoquercetin are similar to that of standard drug glibenclamide. The findings suggest isoquercetin …
Number of citations: 62 www.sciencedirect.com

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